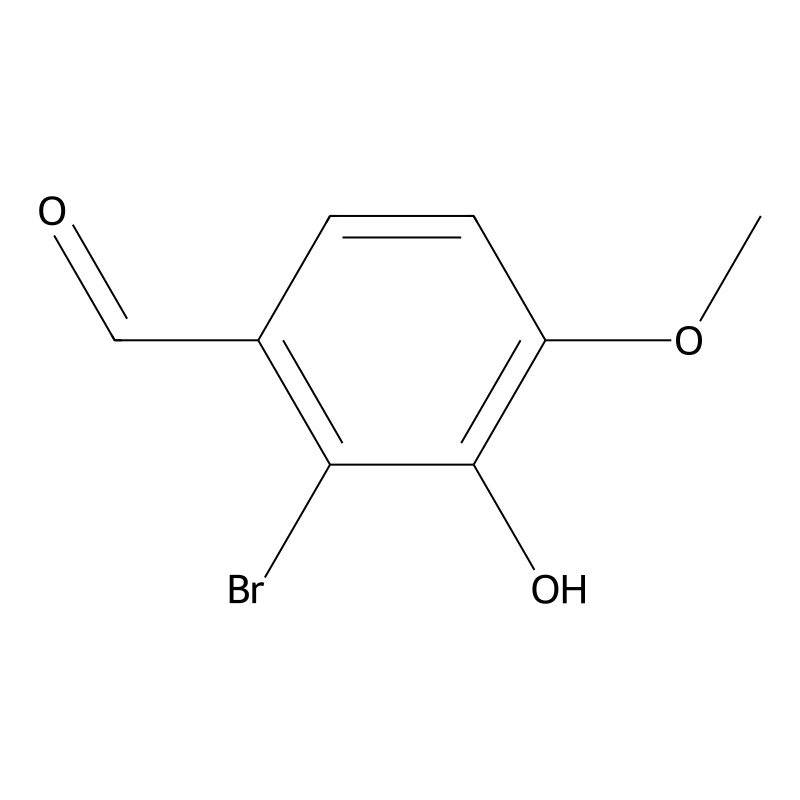

2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis Precursor

2-Bromo-3-hydroxy-4-methoxybenzaldehyde, also known as 2-bromo-isovanillin, finds application in scientific research primarily as a precursor for the synthesis of various other molecules. Its structure, containing a reactive aldehyde group and a combination of other functional groups, makes it a versatile building block for further chemical modifications.

One example is its use in the preparation of 2-hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS) []. HMBS is a Schiff base derivative with potential applications in the development of new drugs and materials [].

Another instance involves its role in the synthesis of 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde []. This molecule belongs to the class of benzofurans, which exhibit various biological activities and are being explored for their potential in medicinal chemistry [].

Furthermore, 2-bromo-isovanillin can be used to synthesize 3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde []. This derivative possesses a protected hydroxyl group, allowing for further selective modifications at other positions of the molecule, potentially leading to the development of novel functional materials or bioactive compounds [].

2-Bromo-3-hydroxy-4-methoxybenzaldehyde, with the molecular formula C₈H₇BrO₃ and CAS number 2973-58-2, is an aromatic compound that features a bromine atom, a hydroxyl group, and a methoxy group attached to a benzaldehyde structure. This compound appears as a white to light yellow solid and has a melting point range of 202-207°C and a boiling point of approximately 289.5°C at 760 mmHg . Its density is reported at 1.653 g/cm³, indicating its relatively high mass compared to its volume .

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Electrophilic Aromatic Substitution: The presence of the bromine atom makes it susceptible to further substitution reactions on the aromatic ring.

- Condensation Reactions: It can react with amines or hydrazines to form imines or hydrazones, respectively.

Research indicates that 2-bromo-3-hydroxy-4-methoxybenzaldehyde exhibits notable biological activities. It has been studied for its potential antioxidant properties and has shown effectiveness in ameliorating oxidative damage in cell lines . Additionally, its structure suggests potential anticancer activity due to the presence of multiple functional groups that may interact with biological targets.

The synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde can be achieved through several methods. A common approach involves:

- Starting Materials: Isovanillin (a methoxy-substituted vanillin) is used as the precursor.

- Bromination Reaction: The reaction typically takes place in acetic acid with anhydrous sodium acetate and iron filings as catalysts, where bromine is added dropwise.

- Isolation: After the reaction completion, ice-water is added to precipitate the product, which is then filtered and recrystallized from ethanol .

This compound finds utility in various fields:

- Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Its derivatives may be explored for their potential therapeutic effects, particularly in neuropharmacology due to their structural similarities with known acetylcholinesterase inhibitors like galanthamine .

- Research: Used in studies focusing on antioxidant properties and potential anticancer agents.

Interaction studies have indicated that 2-bromo-3-hydroxy-4-methoxybenzaldehyde may interact with various biological molecules, influencing cellular pathways related to oxidative stress and inflammation. Its ability to scavenge free radicals has been documented, suggesting a protective role against cellular damage .

Several compounds share structural similarities with 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | 3111-37-3 | 0.90 |

| 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3 | 0.89 |

| 3-Bromo-4-hydroxybenzaldehyde | 6230-79-9 | 0.88 |

| 5-Methoxy-2-bromobenzaldehyde | 196081-71-7 | 0.89 |

These compounds exhibit variations in their functional groups or positions of substituents on the aromatic ring, which can influence their chemical reactivity and biological activity. The unique combination of bromine, hydroxyl, and methoxy groups in 2-bromo-3-hydroxy-4-methoxybenzaldehyde contributes to its distinctive properties compared to these similar compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant